2-Bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one
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Overview
Description
2-Bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is an organic compound that features a bromine atom, a chlorophenyl group, and a dimethylcyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline, 2-bromo-5,5-dimethylcyclohex-2-en-1-one, and appropriate solvents such as ethanol or dichloromethane.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete reaction. A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Procedure: The 4-chloroaniline is reacted with 2-bromo-5,5-dimethylcyclohex-2-en-1-one in the presence of a base like potassium carbonate (K2CO3) to form the desired product. The reaction mixture is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form various oxidized derivatives or reduced to form corresponding reduced products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Various oxidized forms of the original compound.
Reduction Products: Reduced forms of the compound, potentially altering the double bond or the carbonyl group.
Scientific Research Applications
Chemistry
In chemistry, 2-Bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a precursor for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced composites, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-Bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-((4-fluorophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one: Similar structure but with a fluorine atom instead of chlorine.
2-Bromo-3-((4-methylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one: Contains a methyl group instead of chlorine.
2-Bromo-3-((4-nitrophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one: Features a nitro group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in 2-Bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-bromo-3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO/c1-14(2)7-11(13(15)12(18)8-14)17-10-5-3-9(16)4-6-10/h3-6,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZLTBFYYVMXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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